

spectroscopic data for Benzyl N-ethoxycarbonyliminocarbamate (NMR, IR, MS)

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Compound of Interest

Compound Name:	Benzyl N-ethoxycarbonyliminocarbamate
Cat. No.:	B149097

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Technical Guide to the Spectroscopic Characterization of Benzyl Carbamate

Disclaimer: The spectroscopic data for the compound "**Benzyl N-ethoxycarbonyliminocarbamate**" as named is not available in standard chemical databases. The name itself is ambiguous and does not correspond to a common chemical structure. This guide provides a comprehensive analysis of a closely related and structurally significant compound: Benzyl Carbamate. The data presented here serves as a valuable reference for understanding the spectroscopic properties of the benzyl carbamate functional group.

Introduction

Benzyl carbamate ($C_6H_5CH_2OC(O)NH_2$) is an organic compound that serves as a key intermediate and protecting group in organic synthesis, particularly in peptide chemistry. An in-depth understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation. This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for benzyl carbamate, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for benzyl carbamate.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for Benzyl Carbamate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.56 - 7.54	Doublet	2H	Aromatic (ortho-H)
7.46 - 7.39	Multiplet	3H	Aromatic (meta- & para-H)
5.11	Singlet	2H	$-\text{CH}_2-$
4.91	Broad Singlet	2H	$-\text{NH}_2$

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for Benzyl Carbamate

Chemical Shift (δ) ppm	Assignment
155.9	C=O (Carbamate)
138.9	Aromatic (Quaternary C)
128.6	Aromatic (CH)
127.5	Aromatic (CH)
127.3	Aromatic (CH)
67.4	$-\text{CH}_2-$

Note: The availability of experimental ^{13}C NMR data for the specific isomer Benzyl N-(ethoxycarbonyl)carbamate is limited in the provided search results. The data for the parent compound, Benzyl Carbamate, is more readily available and is presented here as a reference.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Benzyl Carbamate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3422-3332	Strong, Broad	N-H Stretch (-NH ₂)[1]
1694	Strong	C=O Stretch (Carbamate)[1]
1610	Medium	N-H Bend (-NH ₂)[1]
1346	Medium	C-N Stretch[1]
1068	Medium	C-O Stretch[1]

Sample Preparation: KBr pellet[1]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for Benzyl Carbamate

m/z	Relative Intensity	Assignment
151	Moderate	[M] ⁺ (Molecular Ion)
108	High	[C ₇ H ₈ O] ⁺
107	High	[C ₇ H ₇ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
79	High	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

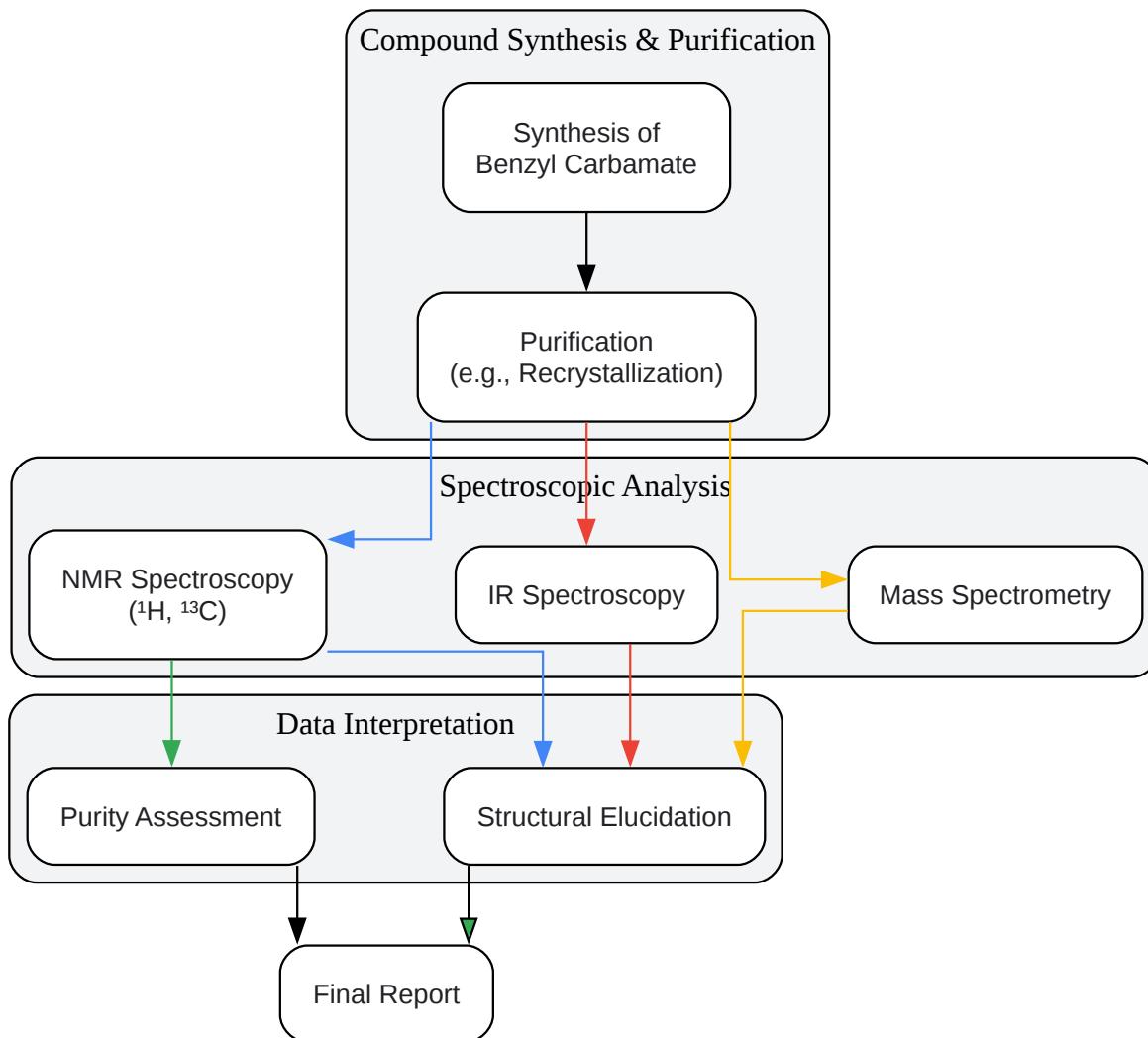
Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

- **Instrumentation:** A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.
- **Sample Preparation:** Approximately 5-10 mg of the solid benzyl carbamate is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded at room temperature. For ^1H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is used to obtain singlets for all carbon atoms.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is employed.
- **Sample Preparation (KBr Pellet Method):** A small amount of benzyl carbamate (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[\[1\]](#)
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- **Sample Introduction:** A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Data Acquisition:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum is plotted as relative intensity versus m/z .

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like benzyl carbamate can be visualized as follows:



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References

- 1. rsc.org [rsc.org]
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